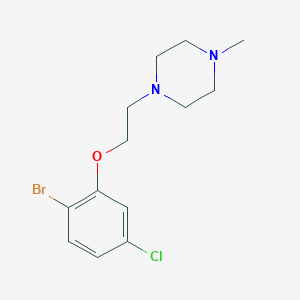
(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound featuring a quinolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. Key steps may include:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Addition of the Cyclopropylethynyl Group: This step may involve Sonogashira coupling reactions using cyclopropylacetylene and palladium catalysts.
Chlorination: The chloro substituent can be introduced via electrophilic chlorination using reagents like thionyl chloride or N-chlorosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
科学研究应用
作用机制
The mechanism of action of (S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropylethynyl group may contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group and are known for their stability and unique reactivity.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups are often used in medicinal chemistry for their rigidity and ability to enhance binding interactions.
Chloro-Substituted Quinolinones: These compounds are similar in structure and may have comparable biological activities.
Uniqueness
(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the cyclopropylethynyl group provides rigidity and potential for specific binding interactions. The chloro substituent adds to its reactivity and potential for further functionalization.
属性
分子式 |
C15H11ClF3NO |
|---|---|
分子量 |
313.70 g/mol |
IUPAC 名称 |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)/t14-/m1/s1 |
InChI 键 |
VZMTWEKKZZHRRG-CQSZACIVSA-N |
手性 SMILES |
C1CC1C#C[C@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
规范 SMILES |
C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


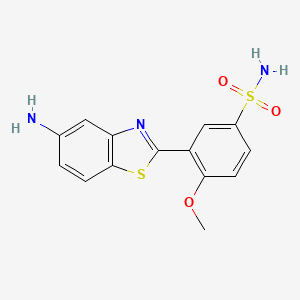
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
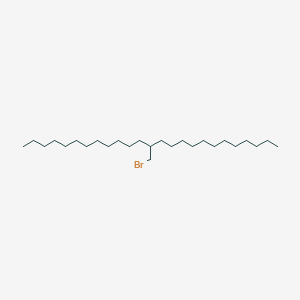

![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)

![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)
![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
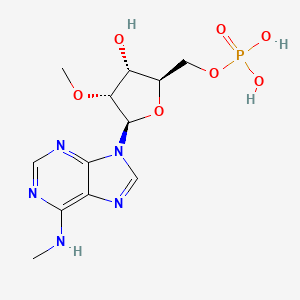
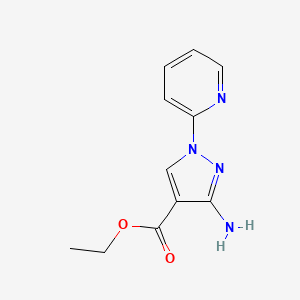
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)

